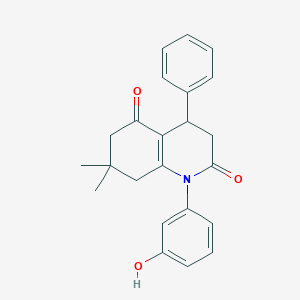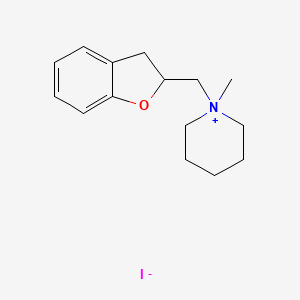
5-(2-ethoxy-5-nitrobenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-ethoxy-5-nitrobenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ENBDMPT and has a unique chemical structure that makes it useful in different applications.
Mecanismo De Acción
The mechanism of action of ENBDMPT is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in tumor growth and inflammation. ENBDMPT has been shown to inhibit the activity of topoisomerase II, which is an enzyme that plays a critical role in DNA replication and cell division.
Biochemical and Physiological Effects
ENBDMPT has been found to have several biochemical and physiological effects. This compound has been shown to induce apoptosis, which is a process of programmed cell death that occurs naturally in the body. Additionally, ENBDMPT has been found to inhibit the growth of cancer cells and reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ENBDMPT has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize and is stable under normal laboratory conditions. Additionally, ENBDMPT has been found to exhibit low toxicity, making it a safer alternative to other compounds that have similar effects.
However, there are also some limitations to the use of ENBDMPT in laboratory experiments. This compound is not very soluble in water, which can make it difficult to administer in certain experiments. Additionally, ENBDMPT has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not well established.
Direcciones Futuras
There are several future directions for research on ENBDMPT. One potential direction is to further investigate its anti-tumor activity and explore its potential as a cancer treatment. Additionally, researchers could investigate the mechanism of action of ENBDMPT in more detail to better understand its effects on the body.
Another potential direction for research is to explore the potential of ENBDMPT as an anti-inflammatory agent. This could involve studying its effects on various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion
In conclusion, 5-(2-ethoxy-5-nitrobenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a unique chemical compound that has potential applications in various fields of scientific research. This compound has been found to exhibit anti-tumor and anti-inflammatory activity, making it a promising candidate for cancer treatment and the treatment of various inflammatory diseases. While there are some limitations to its use in laboratory experiments, further research on ENBDMPT could lead to new insights and potential therapeutic applications.
Métodos De Síntesis
The synthesis of ENBDMPT involves the reaction between 2-ethoxy-5-nitrobenzaldehyde and 1,3-dimethylbarbituric acid in the presence of a base catalyst. This reaction results in the formation of ENBDMPT, which is a yellowish crystalline powder.
Aplicaciones Científicas De Investigación
ENBDMPT has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit anti-tumor activity, making it a promising candidate for cancer treatment. Additionally, ENBDMPT has shown potential as an anti-inflammatory agent, which could be useful in the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
5-[(2-ethoxy-5-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O6/c1-4-24-12-6-5-10(18(22)23)7-9(12)8-11-13(19)16(2)15(21)17(3)14(11)20/h5-8H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKSPOFFCZSKBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])C=C2C(=O)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B5179834.png)
![2-[1-adamantyl(methyl)amino]ethanol](/img/structure/B5179842.png)
![1-(ethylsulfonyl)-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine](/img/structure/B5179843.png)
![(4-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5179860.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-methylphenyl)propanamide](/img/structure/B5179869.png)

![2-nitro-N-(2-phenylethyl)-5-[4-(phenylsulfonyl)-1-piperazinyl]aniline](/img/structure/B5179877.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-1-methyl-N-[2-(1-piperidinyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5179883.png)
![2-iodo-6-methoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5179896.png)


![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-4-(2-oxo-1-pyrrolidinyl)butanamide](/img/structure/B5179914.png)
![ethyl 5-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5179919.png)
